Cas no 799257-07-1 (N-(3-methoxypropyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide)

N-(3-methoxypropyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide 化学的及び物理的性質
名前と識別子
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- 1,2-Benzisothiazole-2(3H)-acetamide, N-(3-methoxypropyl)-3-oxo-, 1,1-dioxide
- N-(3-methoxypropyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
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- インチ: 1S/C13H16N2O5S/c1-20-8-4-7-14-12(16)9-15-13(17)10-5-2-3-6-11(10)21(15,18)19/h2-3,5-6H,4,7-9H2,1H3,(H,14,16)
- InChIKey: QHBJTHRUBDKABN-UHFFFAOYSA-N
- ほほえんだ: S1(=O)(=O)C2=C(C=CC=C2)C(=O)N1CC(NCCCOC)=O
N-(3-methoxypropyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2748-0060-2mg |
N-(3-methoxypropyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide |
799257-07-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2748-0060-10mg |
N-(3-methoxypropyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide |
799257-07-1 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2748-0060-40mg |
N-(3-methoxypropyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide |
799257-07-1 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2748-0060-75mg |
N-(3-methoxypropyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide |
799257-07-1 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2748-0060-15mg |
N-(3-methoxypropyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide |
799257-07-1 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2748-0060-20μmol |
N-(3-methoxypropyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide |
799257-07-1 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2748-0060-50mg |
N-(3-methoxypropyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide |
799257-07-1 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2748-0060-30mg |
N-(3-methoxypropyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide |
799257-07-1 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2748-0060-5μmol |
N-(3-methoxypropyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide |
799257-07-1 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2748-0060-5mg |
N-(3-methoxypropyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide |
799257-07-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 |
N-(3-methoxypropyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
N-(3-methoxypropyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamideに関する追加情報
Introduction to N-(3-methoxypropyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide and Its Significance in Modern Chemical Biology
N-(3-methoxypropyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
, with the CAS number 799257-07-1, represents a fascinating compound that has garnered significant attention in the realm of chemical biology and pharmaceutical research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications. The unique structural features of this molecule, particularly its benzothiazole core and the presence of multiple functional groups, contribute to its diverse range of biological interactions.The benzothiazole scaffold is a well-known pharmacophore in medicinal chemistry, widely recognized for its role in various biological processes. Compounds containing this moiety have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. In the case of N-(3-methoxypropyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide), the presence of the 1,1,3-trioxo group (also known as a β-diketone derivative) adds an additional layer of complexity to its chemical behavior. This group is known to participate in various biochemical reactions, including condensation and oxidation processes, which can lead to the formation of stable intermediates essential for drug development.
The 3-methoxypropyl side chain in the molecule introduces a hydrophobic region that can influence the compound's solubility and interaction with biological targets. This modification is often employed in drug design to enhance membrane permeability and improve pharmacokinetic properties. The combination of these structural elements makes N-(3-methoxypropyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide) a versatile candidate for further exploration in medicinal chemistry.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that target specific biological pathways. Benzothiazole derivatives have emerged as key players in this landscape due to their ability to modulate various enzymatic and receptor interactions. The compound in question has been shown to exhibit inhibitory effects on certain enzymes implicated in inflammatory responses and cancer progression. These findings are particularly intriguing given the high unmet medical needs associated with these conditions.
One of the most compelling aspects of N-(3-methoxypropyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide) is its potential to serve as a lead compound for structure-based drug design. High-throughput screening (HTS) and virtual screening techniques have been employed to identify molecules with similar scaffolds that may offer improved efficacy or reduced toxicity. The structural diversity inherent in this class of compounds allows researchers to fine-tune specific pharmacophoric elements while maintaining overall bioactivity.
The synthesis of N-(3-methoxypropyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide) presents an interesting challenge due to the complexity of its molecular framework. Advanced synthetic methodologies have been utilized to construct the benzothiazole core and introduce the necessary functional groups with high precision. Techniques such as multi-step organic synthesis combined with purification methods like column chromatography have been instrumental in obtaining high yields and purity levels required for further biological evaluation.
The pharmacological profile of this compound has been preliminarily assessed through both in vitro and in vivo studies. In cell-based assays, N-(3-methoxypropyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide) has demonstrated inhibitory activity against several target enzymes relevant to inflammation and cancer. These results are supported by molecular docking studies that predict favorable binding interactions between the compound and its intended biological targets. Such computational approaches are increasingly integral to modern drug discovery pipelines due to their efficiency and cost-effectiveness.
Further investigations have also explored the compound's potential as an anti-proliferative agent. Preliminary data suggest that it can induce apoptosis in certain cancer cell lines by disrupting critical signaling pathways involved in cell survival and growth. These findings align with emerging trends in oncology research aimed at developing targeted therapies that minimize side effects associated with conventional chemotherapy regimens.
The role of benzothiazole derivatives as scaffolds for drug development continues to evolve with advancements in synthetic chemistry and computational biology. Researchers are increasingly leveraging these tools to design molecules with enhanced pharmacological properties. N-(3-methoxypropyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,benzothiazol - 12 - yl ) acetamide is a prime example of how structural innovation can lead to novel therapeutic interventions.
The future prospects for this compound are promising as ongoing studies continue to uncover new mechanisms of action and potential applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these findings into clinical reality. As our understanding of disease biology advances, so too does our capacity to develop innovative treatments based on compounds like N-( 32 - methoxypropyl b > - 21 , 13 - trioxo - 23 - dihydro - 11 lamda6 , 22 - benzothiazol - 22 - yl ) acetamide . p >
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